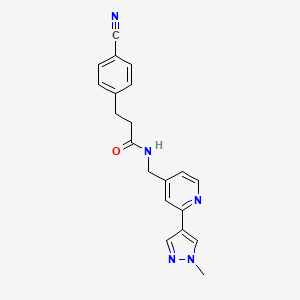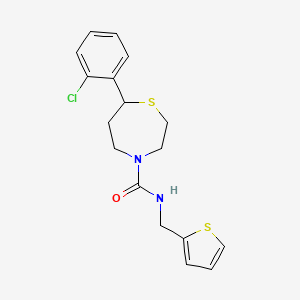
N-(4-(3-methoxyazetidin-1-yl)phenyl)-6-(trifluoromethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(3-methoxyazetidin-1-yl)phenyl)-6-(trifluoromethyl)nicotinamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed to treat non-small cell lung cancer (NSCLC). Its unique chemical structure and potent inhibitory activity against mutant EGFRs make it a promising therapeutic agent for patients with advanced NSCLC.
Applications De Recherche Scientifique
Antiprotozoal Applications
N-(4-(3-methoxyazetidin-1-yl)phenyl)-6-(trifluoromethyl)nicotinamide and its derivatives have shown potent activity against protozoal infections. For instance, certain analogues of this compound demonstrated significant in vitro activity against Trypanosoma b.rhodesiense and Plasmodium falciparum. In vivo, some compounds were curative in a mouse model for T. b. r. at low oral dosages, indicating their potential as antiprotozoal agents (Ismail et al., 2003).
Antibacterial Properties
Derivatives of this compound have been synthesized and evaluated for their antibacterial properties. One study presented a series of substituted pyrido[2,3-d]pyrimidin-4(3H)-one derivatives prepared from similar nicotinamides, with certain compounds showing promising antibacterial activity against both Gram-positive and Gram-negative bacteria (Bheemanapalli et al., 2008).
Anticancer Potential
This compound and its analogues have been investigated for their anticancer properties. For example, N-phenyl nicotinamides, a class related to the mentioned compound, were identified as potent inducers of apoptosis in breast cancer cells. These compounds showed the ability to arrest cells in the G2/M phase of the cell cycle and induce apoptosis, suggesting their potential as novel anticancer agents (Cai et al., 2003).
Antimicrobial and Antifungal Effects
Nicotinamide derivatives have been explored for their antimicrobial and antifungal efficacy. Certain compounds demonstrated comparable effects to standard drugs, suggesting their utility in treating infections caused by bacteria and fungi (Patel & Shaikh, 2010).
Role in Tuberculosis Treatment
Derivatives of the compound have been synthesized and tested for their potential in treating tuberculosis. These derivatives have been screened against Mycobacterium tuberculosis strains and have shown significant activity, indicating their potential role in developing new treatments for this challenging disease (Patel et al., 2014).
Propriétés
IUPAC Name |
N-[4-(3-methoxyazetidin-1-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c1-25-14-9-23(10-14)13-5-3-12(4-6-13)22-16(24)11-2-7-15(21-8-11)17(18,19)20/h2-8,14H,9-10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOPBHHLIIOOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2625238.png)
![3-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]quinoline](/img/structure/B2625239.png)
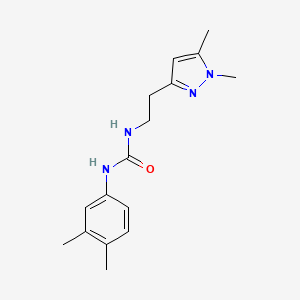
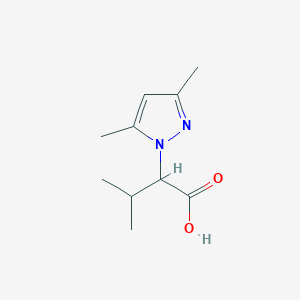
![N-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}prop-2-enamide](/img/structure/B2625246.png)
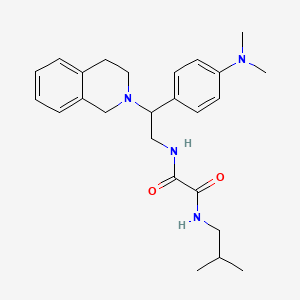
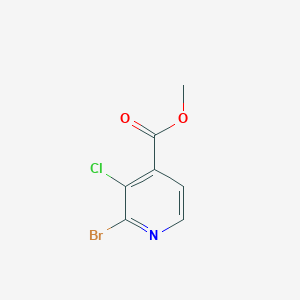
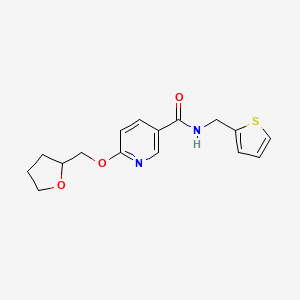
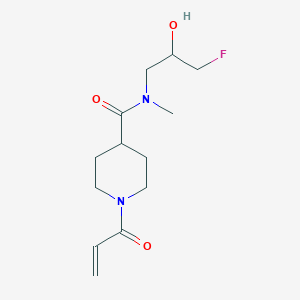
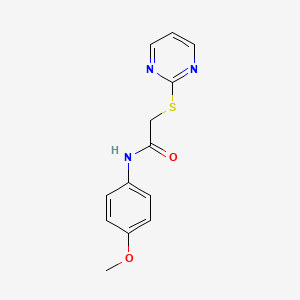
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B2625257.png)
